3-({1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one
説明
This compound belongs to the dihydropyrimidinone class, characterized by a six-membered heterocyclic core with two nitrogen atoms and a ketone group. Its structure includes a piperidin-4-ylmethyl substituent linked to a 3,5-difluorophenylmethyl group.
特性
IUPAC Name |
3-[[1-[(3,5-difluorophenyl)methyl]piperidin-4-yl]methyl]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O/c18-15-7-14(8-16(19)9-15)10-21-5-2-13(3-6-21)11-22-12-20-4-1-17(22)23/h1,4,7-9,12-13H,2-3,5-6,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCSLZCXIKFUML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC=CC2=O)CC3=CC(=CC(=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
3-({1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies that highlight its pharmacological potential.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C17H19F2N3O
- Molecular Weight : 319.356 g/mol
- IUPAC Name : 3-[[1-[(3,5-difluorophenyl)methyl]piperidin-4-yl]methyl]pyrimidin-4-one
This compound features a piperidine moiety and a pyrimidinone structure, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have indicated that compounds similar to 3-({1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one exhibit promising anticancer properties. For example, derivatives with similar structures have shown cytotoxicity against various cancer cell lines. A notable study demonstrated that certain piperidine derivatives induced apoptosis in hypopharyngeal tumor cells, suggesting that the structural features of these compounds enhance their interaction with cellular targets involved in cancer progression .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored extensively:
- Acetylcholinesterase (AChE) Inhibition : Compounds with similar piperidine structures have been evaluated for their ability to inhibit AChE, which is significant in the treatment of Alzheimer's disease. The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, potentially alleviating symptoms of cognitive decline.
Antibacterial Activity
The antibacterial properties of piperidine derivatives have also been investigated. Compounds structurally related to 3-({1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. These findings suggest that the compound may possess similar antibacterial properties .
The biological activity of 3-({1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one can be attributed to several mechanisms:
- Cell Cycle Arrest : Some studies indicate that these compounds may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : The ability to trigger apoptotic pathways has been observed in various cell lines treated with similar compounds.
- Enzyme Interaction : The structural features of the compound allow it to interact effectively with specific enzymes involved in metabolic pathways.
Case Studies and Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activities of this class of compounds:
科学的研究の応用
Neurological Disorders
Research indicates that this compound exhibits significant activity against certain neurological disorders. The piperidine moiety is known for its role in enhancing cognitive function and may be beneficial in treating diseases like Alzheimer's and schizophrenia. Studies have shown that derivatives of piperidine can modulate neurotransmitter systems, potentially leading to improved synaptic plasticity and cognitive performance .
Anticancer Activity
The dihydropyrimidinone structure has been associated with anticancer properties. Compounds featuring this scaffold have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. In vitro studies have demonstrated that similar compounds can target specific pathways involved in cancer cell proliferation, such as the PI3K/Akt/mTOR signaling pathway .
Antimicrobial Properties
There is emerging evidence supporting the antimicrobial potential of this compound. Preliminary studies suggest that it may exhibit activity against various bacterial strains, making it a candidate for developing new antibiotics or adjuvants to existing treatments .
Case Study 1: Cognitive Enhancement
A study published in the Journal of Medicinal Chemistry explored the effects of piperidine derivatives on cognitive function in animal models. The results indicated that compounds similar to 3-({1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one significantly improved memory retention and learning capabilities .
Case Study 2: Cancer Cell Line Testing
In an investigation published in Cancer Research, researchers tested the efficacy of various dihydropyrimidinones against breast cancer cell lines. The findings revealed that certain derivatives exhibited potent cytotoxic effects, leading to cell cycle arrest and apoptosis . This suggests that the compound could be further optimized for enhanced anticancer activity.
Data Table: Summary of Applications
類似化合物との比較
Structural Analogues in the Pyrido[3,4-d]pyrimidin-4-one Family
Example Compounds :
- 8-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one (44g)
- 8-(4-(2-(4-(3,4-Dichlorobenzyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)-pyrido[3,4-d]pyrimidin-4(3H)-one (50e)
- 8-(4-(2-(4-(4-(Methylsulfonyl)phenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)-pyrido[3,4-d]pyrimidin-4(3H)-one (51d)
Key Differences :
Naphthyridine and Pyrazolo[3,4-d]pyrimidine Derivatives
Example Compounds :
- Goxalapladib (CAS-412950-27-7) : Naphthyridine core with difluorophenyl and trifluoromethyl biphenyl groups .
- 2-(1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one .
Key Differences :
Piperidine-Containing Compounds with Fluorinated Aromatics
Example Compounds :
- 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- (3E,5E)-1-Benzyl-3,5-bis(2-fluorobenzylidene)piperidin-4-one
Key Differences :
- The target compound’s 3,5-difluorophenyl group may offer better π-π stacking in hydrophobic binding pockets compared to mono-fluorinated analogs .
Q & A
How can researchers optimize the synthetic route for 3-({1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one to improve yield and purity?
Basic Research Question
Methodological Answer :
- Stepwise Coupling : Use palladium-catalyzed reductive cyclization (e.g., formic acid derivatives as CO surrogates) to assemble the pyrimidinone core, as demonstrated in nitroarene cyclization methodologies .
- Piperidine Functionalization : Introduce the 3,5-difluorophenylmethyl group via nucleophilic substitution under anhydrous conditions (e.g., DCM with NaOH), ensuring strict temperature control (0–5°C) to minimize side reactions .
- Purification : Employ flash chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization (ethanol/water) to isolate the final compound ≥95% purity .
What advanced techniques are recommended for confirming the stereochemistry and crystal structure of this compound?
Advanced Research Question
Methodological Answer :
- X-ray Crystallography : Use SHELXL for refinement, leveraging high-resolution data (≤1.0 Å) to resolve potential disorder in the piperidin-4-ylmethyl group. SHELX programs are robust for handling small-molecule twinning and high-symmetry space groups .
- NMR Analysis : Assign stereochemistry via NOESY (Nuclear Overhauser Effect Spectroscopy) to detect spatial proximity between the dihydropyrimidin-4-one proton (δ 5.2 ppm) and the piperidine methylene group (δ 3.1–3.5 ppm) .
How should computational methods be integrated to predict physicochemical properties and drug-likeness?
Advanced Research Question
Methodological Answer :
- Molecular Dynamics (MD) Simulations : Calculate LogP (lipophilicity) and polar surface area (PSA) using software like Schrödinger Suite or GROMACS. For example, a PSA <140 Ų suggests good blood-brain barrier permeability .
- Docking Studies : Screen against common targets (e.g., kinases) using AutoDock Vina. The 3,5-difluorophenyl group may enhance binding to hydrophobic pockets, as seen in related pyrimidinone derivatives .
What strategies address discrepancies in biological activity data across in vitro assays?
Advanced Research Question
Methodological Answer :
- Assay Validation : Include positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments (n ≥ 3) to rule out batch-to-batch variability.
- Metabolite Interference : Pre-treat samples with liver microsomes to identify unstable intermediates. For example, the dihydropyrimidin-4-one ring may undergo oxidation under CYP450 conditions, altering IC50 values .
How can impurities arising from fluorophenyl side reactions be characterized and mitigated?
Basic Research Question
Methodological Answer :
- HPLC-MS Monitoring : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile (gradient: 10–90% over 30 min). Detect fluorophenyl byproducts (e.g., m/z 315.1 for dealkylated intermediates) .
- Reaction Quenching : Add aqueous NaHCO3 immediately post-synthesis to neutralize residual electrophiles and prevent halogen exchange .
What in vitro and in vivo models are suitable for evaluating its pharmacokinetic profile?
Advanced Research Question
Methodological Answer :
- Caco-2 Permeability Assay : Assess intestinal absorption (Papp >1 × 10⁻⁶ cm/s indicates high permeability).
- Rodent Studies : Administer 10 mg/kg (IV) to measure t½ and clearance. The 3,4-dihydropyrimidin-4-one moiety may enhance metabolic stability compared to fully aromatic analogs .
How can researchers resolve contradictions between computational predictions and experimental solubility data?
Basic Research Question
Methodological Answer :
- Solvent Screening : Test solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid. If experimental solubility <1 mg/mL (contrary to predictions), consider salt formation (e.g., hydrochloride) .
- Thermodynamic Analysis : Perform differential scanning calorimetry (DSC) to detect polymorphic forms affecting solubility .
What analytical techniques are critical for stability studies under accelerated conditions?
Basic Research Question
Methodological Answer :
- Forced Degradation : Expose to 40°C/75% RH for 4 weeks. Monitor decomposition via UPLC-PDA at 254 nm. The difluorophenyl group may hydrolyze to phenol derivatives under acidic conditions .
- Mass Balance : Ensure total impurities <0.5% per ICH Q1A(R2) guidelines .
How do researchers validate target engagement in complex biological systems?
Advanced Research Question
Methodological Answer :
- CETSA (Cellular Thermal Shift Assay) : Treat cells with 10 µM compound, lyse, and heat (37–65°C). Detect stabilized target proteins via Western blot or MS .
- SPR (Surface Plasmon Resonance) : Immobilize purified target (e.g., kinase) on a CM5 chip. A KD <100 nM confirms high-affinity binding .
What advanced in vivo models are recommended for toxicity profiling?
Advanced Research Question
Methodological Answer :
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